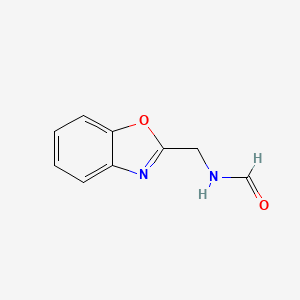

2-(N-Formylaminomethyl)benzoxazole

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

N-(1,3-benzoxazol-2-ylmethyl)formamide |

InChI |

InChI=1S/C9H8N2O2/c12-6-10-5-9-11-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,10,12) |

InChI Key |

DZWRNEIBYOHTSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Benzoxazole Derivatives and Their Properties

Structure-Activity Relationships (SAR)

- Fluorine Substitution : In BF-227, the 6-fluoroethoxy group enhances BBB penetration and metabolic stability, critical for in vivo imaging .

- Sulfur-Containing Ligands : The sulfanyl group in BSPA-Osmium complexes facilitates metal coordination, suggesting applications in catalysis or photochemistry .

- N-Substitution in Benzimidazoles : Replacing oxygen with nitrogen alters electronic density, improving binding to biological targets like enzymes or receptors .

Q & A

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Cytotoxicity screening : MTT assay on L929 fibroblasts or HeLa cells, with IC₅₀ values <50 μM indicating therapeutic potential .

- In silico ADMET profiling : SwissADME for bioavailability and ProTox-II for hepatotoxicity/mutagenicity risks .

How can photostability and excited-state intramolecular proton transfer (ESIPT) be assessed in benzoxazole-based fluorophores?

Q. Advanced

- UV-Vis/fluorescence spectroscopy : Monitor emission shifts (e.g., 450→550 nm) under varying pH or solvent polarity .

- Theoretical calculations : TD-DFT to map ESIPT pathways (e.g., HOMO→LUMO transitions in 2-(2’-hydroxyphenyl) derivatives) .

- Accelerated photodegradation : Expose compounds to UV light (λ = 365 nm) and track decay kinetics using HPLC .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced

Discrepancies often arise from:

- Catalyst variability : Nanocatalysts (e.g., CuO NPs) may yield >90% vs. PPA (70–80%) due to higher surface area .

- Biological assay conditions : Variations in cell lines (e.g., L929 vs. HepG2) or incubation times affect IC₅₀ values .

Solutions include: - Replicating protocols with standardized reagents (e.g., Sigma-Aldridch 2-aminophenol) .

- Meta-analysis of SAR trends across published analogs .

What experimental design considerations are critical for developing benzoxazole-based PET imaging probes?

Q. Advanced

- BBB permeability : LogP values ~2–3 (optimal for brain uptake) .

- Target specificity : Radiolabel (e.g., ¹⁸F) incorporation at the 6-(2-fluoroethoxy) position enhances amyloid-β binding .

- In vivo validation : MicroPET imaging in transgenic mouse models to quantify plaque binding (SUV ratio >1.5) .

What safety protocols are recommended for handling 2-(N-Formylaminomethyl)benzoxazole in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., formic acid) .

- Waste disposal : Neutralize acidic byproducts before disposal .

How can computational modeling guide the design of 2-(N-Formylaminomethyl)benzoxazole derivatives with improved properties?

Q. Advanced

- Docking studies : Identify key residues (e.g., His382 in Abl kinase) for binding using Glide or GOLD .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize substituents .

- ADMET prediction : BOILED-Egg model to optimize gastrointestinal absorption and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.